Naphthalenetricarboxylic acid
Description
Properties
CAS No. |
89655-82-3 |
|---|---|
Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
naphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
KVQQRFDIKYXJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isomer Specific Preparations
Regioselective Synthesis of Naphthalenetricarboxylic Acid Isomers
Regioselective synthesis is key to obtaining pure isomers of this compound. The selection of precursors with specific substituent patterns and the careful choice of reaction conditions allow for the directed formation of the desired product. Two primary strategies employed are the oxidation of substituted naphthalenes and carboxylation/acylation reactions.
Oxidation is a direct and common method for converting alkyl or acyl groups on an aromatic ring into carboxylic acids. libretexts.org The regiochemistry of the final tricarboxylic acid is predetermined by the positions of the oxidizable side chains on the naphthalene (B1677914) precursor.
The oxidation of naphthalenes bearing multiple alkyl or acyl groups is a versatile method for preparing various naphthalenepolycarboxylic acids. Strong oxidizing agents are typically required to convert the stable, aromatic-adjacent carbon atoms into carboxyl groups.
Trimethylnaphthalenes : Starting with a specific isomer of trimethylnaphthalene allows for the synthesis of a corresponding this compound isomer. The three methyl groups can be oxidized simultaneously using powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The positions of the methyl groups on the starting naphthalene ring directly dictate the substitution pattern of the final tricarboxylic acid.
Dimethylacetonaphthones : These precursors possess two methyl groups and an acetyl group (–COCH₃). All three groups are susceptible to oxidation to form carboxylic acid functionalities. The acetyl group, along with the methyl groups, can be converted to a carboxyl group, providing a route to naphthalenetricarboxylic acids from a different class of precursors.
Dimethylnaphthoic Acids : In this case, the starting material already contains one carboxyl group and two methyl groups. The synthesis is completed by the selective oxidation of the remaining two methyl groups. This approach is advantageous if a specific dimethylnaphthoic acid isomer is readily available. The oxidation of alkyl side chains on naphthalene rings is often favored over the oxidation of the aromatic ring itself. researchgate.net
The general reaction scheme involves heating the substituted naphthalene in the presence of a strong oxidizing agent. For example, the oxidation of alkyl arene side-chains to carboxylic acids can be achieved with reagents like KMnO₄ or Jones reagent (CrO₃ & H₂SO₄). libretexts.org
Table 1: Oxidation Precursors for this compound Synthesis
| Starting Material | Oxidizable Groups | Potential Product |
| 1,4,5-Trimethylnaphthalene | 3 Methyl Groups | Naphthalene-1,4,5-tricarboxylic acid |
| 2,6-Dimethyl-1-acetonaphthone | 2 Methyl, 1 Acetyl | Naphthalene-1,2,6-tricarboxylic acid |
| 3,5-Dimethyl-1-naphthoic acid | 2 Methyl Groups | Naphthalene-1,3,5-tricarboxylic acid |
This method represents a final-step oxidation to achieve the target molecule. Starting with a methylnaphthalenedicarboxylic acid, a single, targeted oxidation of the remaining methyl group is required. This strategy is highly regioselective, as the positions of the three carboxyl groups are definitively set by the structure of the precursor. The challenge lies in the synthesis of the specific methylnaphthalenedicarboxylic acid isomer. The oxidation of benzylic methyl groups on naphthalene systems can be performed by various chemical and biological methods, including the use of naphthalene dioxygenase, which can convert methyl groups to the corresponding carboxylic acids via alcohol intermediates. nih.gov
An alternative to direct oxidation involves the introduction of carboxyl groups or their precursors (acyl groups) onto the naphthalene ring through carboxylation or acylation reactions. These methods offer different regiochemical control compared to oxidation pathways.
Carboxylation via Grignard reagents is a powerful technique for forming carboxylic acids. transformationtutoring.com The process involves reacting a halo-substituted naphthalene derivative with magnesium metal to form a nucleophilic organomagnesium compound (Grignard reagent). youtube.commasterorganicchemistry.com This reagent then attacks the electrophilic carbon of carbon dioxide (often used in its solid form, "dry ice"), followed by an acidic workup to protonate the resulting carboxylate salt and yield the carboxylic acid. transformationtutoring.comyoutube.com
To synthesize a this compound, one could theoretically start with a trihalogenated naphthalene. However, a more controlled, stepwise approach is common. For instance, a bromonaphthalenedicarboxylic acid ester could be subjected to a Grignard reaction to introduce the third carboxyl group. The use of ester protecting groups for the existing carboxylic acids is essential, as the acidic protons of free carboxylic acids would destroy the Grignard reagent. masterorganicchemistry.com The synthesis of 1-naphthalenecarboxylic acid from 1-bromonaphthalene (B1665260) through this method is a well-established procedure. google.com
Table 2: Grignard-Based Carboxylation Steps
| Step | Description | Reactants | Intermediate/Product |
| 1 | Grignard Reagent Formation | Dihalo-naphthalene derivative, Mg, ether | Naphthyl-di-Grignard reagent |
| 2 | Carboxylation | Naphthyl-di-Grignard reagent, CO₂ (dry ice) | Magnesium carboxylate salt |
| 3 | Acidic Workup | Magnesium carboxylate salt, H₃O⁺ | Naphthalenedicarboxylic acid |
This strategy involves a two-step process: acylation followed by oxidation.
Acylation : A Friedel-Crafts acylation can be used to introduce an acetyl group (–COCH₃) onto a naphthalene ring system. Starting with a dimethylnaphthalene isomer, the acylation position is directed by the existing methyl groups. This results in the formation of a dimethylacetonaphthone, a precursor mentioned in section 2.1.1.1.
Oxidation : The resulting dimethylacetonaphthone, which has three oxidizable side chains, is then treated with a strong oxidizing agent to convert all three groups into carboxylic acids.
Alternatively, derivatives of acenaphthene (B1664957) can be used. The oxidation of acenaphthene itself typically yields naphthalene-1,8-dicarboxylic acid. nih.govgoogle.com To obtain a tricarboxylic acid, one could start with an acenaphthene derivative that already contains a carboxyl group or a group that can be converted into one. Subsequent oxidation of the acenaphthene's five-membered ring would break it open to form two additional carboxyl groups at the 1- and 8-positions of the naphthalene core. For example, oxidizing a carboxyl-substituted acenaphthenequinone (B41937) can lead to a this compound. google.com
Carboxylation and Acylation Strategies
Friedel-Crafts Acylation of Dialkyltetralins
The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings. sigmaaldrich.cn In the context of this compound synthesis, this reaction can be applied to dialkyltetralins. The tetralin core, a partially hydrogenated naphthalene ring system, can be acylated using an appropriate acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride. sigmaaldrich.cn The initial acylation is followed by subsequent oxidation of the alkyl groups and the newly introduced acyl group to carboxylic acids, and dehydrogenation of the tetralin ring to form the aromatic naphthalene structure. The positions of the initial alkyl groups on the tetralin ring direct the final substitution pattern of the carboxylic acid groups on the naphthalene core, allowing for a degree of isomeric control.
Cyclization Approaches
Cyclization reactions provide an alternative route to the naphthalene skeleton, starting from acyclic or monocyclic precursors. For instance, derivatives of methyl- or dimethylphenylbutyric acid can serve as starting materials. These precursors can be induced to cyclize through intramolecular reactions, often promoted by strong acids or other cyclizing agents. The cyclization process forms the second ring of the naphthalene system. Subsequent aromatization and oxidation of the methyl and other functional groups to carboxylic acids yield the desired this compound. The specific substitution pattern on the initial phenylbutyric acid derivative dictates the final arrangement of the carboxylic acid groups on the naphthalene ring.
Henkel Reaction and Isomerization for Specific Isomers
The Henkel reaction, also known as the Raecke process, is a significant method for the synthesis of specific aromatic carboxylic acids, including isomers of this compound. trea.comacs.org This reaction typically involves the thermal disproportionation or rearrangement of alkali metal salts of aromatic carboxylic acids at high temperatures, often under a carbon dioxide atmosphere and in the presence of a catalyst, such as cadmium or zinc salts. trea.comresearchgate.net
For example, the synthesis of 2,6-naphthalenedicarboxylic acid can be achieved by the thermal disproportionation of potassium α- or β-naphthoate. orgsyn.org This process can be extended to produce naphthalenetricarboxylic acids. The Henkel reaction is particularly valuable for obtaining thermodynamically stable isomers, which might be difficult to access through other synthetic routes. The reaction conditions, including temperature, pressure, and the choice of catalyst, can be optimized to favor the formation of a specific isomer, such as 2,3,6-naphthalenetricarboxylic acid. trea.com
| Reaction | Reactants | Conditions | Key Product |
| Henkel Reaction | Potassium α- or β-naphthoate | High temperature, CO2 atmosphere, Cadmium or Zinc catalyst | Dipotassium 2,6-naphthalenedicarboxylate |
| Isomerization | Naphthalenecarboxylic acid salts | High temperature, Catalyst | Thermodynamically stable isomers |
Derivatization Strategies for Functionalization
The carboxylic acid groups of naphthalenetricarboxylic acids are versatile handles for further chemical modification. Derivatization strategies allow for the synthesis of a wide range of functional molecules with tailored properties.
Synthesis of Anhydrides and Esters
The carboxylic acid functionalities of naphthalenetricarboxylic acids can be readily converted into anhydrides and esters. For instance, 2,3,6-naphthalenetricarboxylic acid can be selectively dehydrated to form 2,3,6-naphthalenetricarboxylic acid 2,3-anhydride. This intramolecular cyclization is typically achieved by heating the tricarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. rsc.org
Esterification, the reaction of the carboxylic acid groups with alcohols, leads to the formation of the corresponding esters. Trimethyl esters, for example, can be synthesized by reacting the this compound with methanol (B129727) in the presence of an acid catalyst. These ester derivatives often exhibit improved solubility in organic solvents compared to the parent carboxylic acids, facilitating their processing and application in various fields.
Naphthalene Tetracarboxylic Acid Dianhydride (NTCDA) Derivatives
Naphthalene tetracarboxylic dianhydride (NTCDA) is a crucial derivative of naphthalenetetracarboxylic acid, serving as a key building block for high-performance polymers and functional dyes. wikipedia.orgsigmaaldrich.com It is typically prepared by the oxidation of pyrene. wikipedia.org
The synthesis of substituted NTCDA derivatives allows for the fine-tuning of the electronic and physical properties of the resulting materials. For example, bromo-substituted NTCDA can be synthesized through the bromination of NTCDA. researchgate.netjlu.edu.cn One method involves the reaction of 1,4,5,8-naphthalene tetracarboxylic anhydride with a brominating reagent like potassium dibromoisocyanurate in fuming sulfuric acid. google.com This reaction yields 2,3,6,7-tetrabromo-1,4,5,8-naphthalene tetracarboxylic dianhydride. google.com These halogenated derivatives are valuable precursors for the synthesis of core-substituted naphthalene diimides (NDIs) through nucleophilic substitution reactions. researchgate.net
| Derivative | Synthetic Method | Precursor |
| 2,3,6-Naphthalenetricarboxylic Acid 2,3-Anhydride | Intramolecular dehydration | 2,3,6-Naphthalenetricarboxylic Acid |
| Trimethyl 2,3,6-Naphthalenetricarboxylate | Esterification with methanol | 2,3,6-Naphthalenetricarboxylic Acid |
| Bromo-substituted NTCDA | Bromination | Naphthalene Tetracarboxylic Dianhydride |
Introduction of Substituents on the Naphthalene Ring
The functionalization of the naphthalene core is a critical aspect of tailoring the properties of naphthalenetricarboxylic acids for specific applications. The introduction of various substituents onto the naphthalene ring can be achieved through several synthetic strategies, often before or after the formation of the carboxylic acid groups.
A common approach involves the use of halogenated naphthalene derivatives as precursors. For instance, 4-Bromo- and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes can be arylated using Suzuki reaction conditions with arylboronic acids to yield 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes. bohrium.com This highlights a pathway where substituents are introduced via cross-coupling reactions on a pre-functionalized naphthalene ring.
Another strategy involves the direct functionalization of a substituted naphthalene. For example, steric repulsion between substituents in the 1- and 8-positions can be intentionally enhanced to distort the naphthalene ring. The introduction of bromo groups into the methyl groups of 1,8-dimethylnaphthalene (B165263) serves as a method to increase this steric strain. researchgate.net
Furthermore, the synthesis of novel 3,4-dihydro-naphthalene-2-carboxylic acids demonstrates a versatile synthetic route. researchgate.net The strategy includes triflation of a ketone precursor, followed by a Heck-type carboxylation or methoxy (B1213986) carbonylation. A subsequent Negishi-type coupling reaction between the resulting methyl ester and various aryl bromides allows for the introduction of a wide range of substituents at the 6-position. researchgate.net This multi-step sequence showcases the combination of different reaction types to achieve targeted substitution patterns.
The table below summarizes selected methods for introducing substituents onto a naphthalene ring, which can be adapted for the synthesis of substituted naphthalenetricarboxylic acids.
| Reaction Type | Precursor Example | Reagents | Product Example | Reference |
| Suzuki Coupling | 4-Bromo-1,8-bis(dimethylamino)naphthalene | Arylboronic acid, Pd catalyst | 4-Aryl-1,8-bis(dimethylamino)naphthalene | bohrium.com |
| Bromination | 1,8-Dimethylnaphthalene | N-Bromosuccinimide (NBS) | 1,8-Bis(bromomethyl)naphthalene | researchgate.net |
| Negishi Coupling | 6-(Trifluoromethanesulfonyloxy)-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester | Aryl bromide, Zn, Pd/Ni catalyst | 6-Aryl-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester | researchgate.net |
Synthesis of Imide and Lactam-Imide Derivatives
The carboxylic acid groups of this compound and its derivatives are readily converted into imides and lactam-imides, which are important intermediates for polymers and functional materials.
Imide Synthesis: The most common method for synthesizing naphthalimide derivatives is the condensation of a naphthalic anhydride precursor with a primary amine. This reaction is often carried out at high temperatures. For example, 1,8-naphthalimide (B145957) and its derivatives can be easily synthesized, allowing for flexible structural modifications. bohrium.com The synthesis of novel naphthalimide derivatives containing carborane clusters has been achieved through several methods, including copper(I)-catalyzed "click chemistry," reductive amination, and amidation reactions. nih.gov In amidation, for instance, a substituted 3-aminonaphthalimide (B7459119) is reacted with a carborane-containing propionic acid in the presence of a coupling agent like PyBOP. nih.gov
Lactam-Imide Synthesis: The synthesis of lactam-imide derivatives involves the formation of both a lactam (a cyclic amide) and an imide ring. Novel macrocycles containing a 1-amino-4,5-8-naphthalenetricarboxylic acid-1,8-lactam-4,5-imide fragment have been synthesized. taylorfrancis.com This was achieved through a high-temperature, pseudo-high dilution acylation of corresponding diols with various dichlorocarbonyl compounds. taylorfrancis.com An important consideration in this type of synthesis is the potential for side reactions, such as the reaction of diol hydroxyl groups with HCl generated during the acylation, which can impede the desired cyclization. taylorfrancis.com A concise synthesis for a related carbolactam involves the ring-opening of a lactone with an aminoalane reagent, followed by oxidation and subsequent cyclization. mdpi.com
The table below outlines the general approaches for the synthesis of imide and lactam-imide derivatives.
| Derivative | Precursor | Key Reagents/Conditions | Functional Group Formed | Reference |
| Naphthalimide | Naphthalic Anhydride | Primary Amine, High Temperature | Imide | bohrium.comnih.gov |
| Lactam-Imide Macrocycle | Diol derived from this compound | Isophthaloyl chloride, High Temperature, High Dilution | Lactam and Imide | taylorfrancis.com |
| Carbolactam | Lactone | Aminoalane, PDC or Dess-Martin oxidation, Et3SiH/TFA | Lactam | mdpi.com |
Formation of Bisimide Carboxylic Acids (BICA)
Bisimide Carboxylic Acids (BICA) derived from naphthalenetetracarboxylic acids are valuable monomers for high-performance polymers. The synthesis typically involves the condensation of a naphthalenetetracarboxylic dianhydride with an amino acid. This reaction creates two imide rings while retaining a carboxylic acid functionality from the amino acid component.
The general methodology is analogous to the synthesis of perylene (B46583) bisimides (PBIs) from perylenetetracarboxylic acid dianhydride (PTCDA). nih.govnih.gov In a typical procedure, the dianhydride is reacted with a primary amine (in this case, an amino acid) at elevated temperatures. nih.gov Solvents like molten imidazole (B134444) or quinoline (B57606) can be used, and catalysts such as zinc acetate (B1210297) may be employed to enhance the reactivity, especially with less reactive aromatic amines. nih.gov
A more environmentally friendly protocol uses molten imidazole as a green solvent, often with equimolar amounts of the reactants, at temperatures between 95–110 °C. nih.govnih.gov This method often results in high yields and simplifies purification. nih.gov The addition of phosphonic acid groups to diimides has also been explored to increase their water solubility and expand their applications in areas like metal-organic frameworks. stmarytx.edu This is achieved by refluxing a dianhydride precursor with aminomethyl phosphonic acid in a solvent such as dimethylformamide (DMF). stmarytx.edu
Mechanistic Investigations of Synthetic Transformations
Reaction Pathway Elucidation (e.g., Rearrangement of 1,8-Naphthalene Derivatives)
Understanding the reaction mechanisms underlying the synthesis of this compound derivatives is crucial for optimizing reaction conditions and predicting product outcomes. A notable example is the elucidation of an unusual rearrangement pathway in 1,8-disubstituted naphthalene derivatives.
A study reported an unprecedented rearrangement of a 1,8-nitronaphthalene carboxylic acid derivative. acs.org The significant steric strain between the nitro and carboxylic acid groups at the peri-positions (1- and 8-positions) is the driving force for this transformation. bohrium.comacs.orgnih.gov This steric hindrance facilitates the formation of a highly strained naphtho oxazinium intermediate. acs.orgnih.gov
Under mild conditions (0–20 °C), the addition of water to this strained intermediate initiates a fragmentation reaction. acs.org This process leads to the cleavage of a Csp²–Csp² bond within the aromatic naphthalene core, which is a notable disruption of aromaticity. bohrium.comnih.gov The fragmentation is followed by a rearrangement that ultimately yields a conjugated aldehyde. bohrium.comacs.orgnih.gov The proposed mechanism and the structures of key intermediates have been supported by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) experiments, with the final product structure confirmed by X-ray diffraction analysis. acs.org Furthermore, Density Functional Theory (DFT) calculations have been performed to corroborate the proposed reaction pathway. bohrium.comacs.orgnih.gov
This rearrangement highlights how severe steric strain in naphthalene derivatives can lead to unexpected reaction pathways, transforming the stable aromatic system into a completely different chemical architecture. acs.org
Stereochemical Considerations in Synthesis
Stereochemistry plays a significant role in the synthesis of complex molecules derived from naphthalenetricarboxylic acids, influencing the spatial arrangement of atoms and the ultimate properties of the target compounds.
In the synthesis of 1-amino-3-aryl naphthalenes from the reaction of bis(trifluoromethanesulfonyl)imide with a diyne, the observed stereoselectivity is attributed to steric hindrance. chemrxiv.org The steric repulsion between the aryl group and the imide group dictates the stereochemical outcome of the reaction. chemrxiv.org This chemoselective reaction is followed by an acid-catalyzed cyclization to form the final naphthalene skeleton. chemrxiv.org
Another example where stereochemistry is a key consideration is in the synthesis of lactam derivatives. The synthesis of a (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam involves several steps where stereocenters must be controlled. mdpi.com The final reductive cyclization of an oxo-amide intermediate to form the γ-lactam is a critical step where the stereochemistry is established. The use of specific reagents like triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) or with bismuth(III) triflate (Bi(TfO)3) is crucial for achieving the desired stereoisomer. mdpi.com The relative stereochemistry of the final product was confirmed using advanced NMR techniques like NOE and ROESY. mdpi.com These examples underscore the importance of controlling stereochemistry through the careful selection of reagents and reaction conditions.
Supramolecular Architectures and Self Assembly Phenomena
Fundamental Principles of Naphthalenetricarboxylic Acid-Based Self-Assembly
The self-assembly of this compound derivatives is governed by a delicate balance of multiple non-covalent forces. The specific geometry of the naphthalene (B1677914) core, combined with the number and position of the carboxylic acid groups, dictates the resulting supramolecular architectures. The process is highly sensitive to environmental conditions, allowing for dynamic control over the formation of these structures.
Hydrogen Bonding Motifs (e.g., Syn-syn catemer motif)
Hydrogen bonding is a primary driving force in the self-assembly of naphthalene-based carboxylic acids. The carboxylic acid groups can form highly directional and predictable interactions. In derivatives of naphthalene functionalized with carboxylic acids, aggregation is often promoted by the synergistic effects of these hydrogen bonds. researchgate.netnih.gov A common and stable motif observed is the syn-syn catemer , where carboxylic acid groups of adjacent molecules form a continuous chain. researchgate.netnih.gov This motif is supported by powder X-ray diffraction (XRD) studies and Density Functional Theory (DFT) calculations. researchgate.netnih.gov
π-Stacking Interactions and Their Role in Aggregation
The aromatic naphthalene core facilitates π-stacking interactions, which are crucial for the aggregation and stabilization of self-assembled structures. These interactions occur between the electron-rich π-systems of adjacent naphthalene rings. In the self-assembly of carboxylic acid-appended naphthalene derivatives, aggregation is driven by the combined effects of hydrogen bonding and π-stacking between the naphthalene chromophores. researchgate.netnih.gov
Solvent-Dependent Self-Assembly Behavior
The self-assembly process is highly sensitive to the solvent environment. The choice of solvent can determine whether molecules exist as monomers or form larger aggregates. For carboxylic acid-functionalized naphthalene derivatives, UV/Vis studies have demonstrated pronounced solvent-dependent behavior. researchgate.netnih.gov
Monomeric species are typically observed in "good" solvents like chloroform, where solvent-solute interactions are favorable. researchgate.netnih.gov In contrast, self-assembly into aggregated structures is promoted in "bad" solvents such as methylcyclohexane. researchgate.netnih.gov The addition of a protic solvent, like methanol (B129727), can suppress self-assembly by disrupting the crucial hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov This highlights the dominant role of hydrogen bonding in initiating the aggregation process. The stability and dynamics of supramolecular polymers can be controlled by adjusting the ratio of good to poor solvents, with cooperative assembly mechanisms leading to sharp disassembly transitions at critical solvent ratios. nih.gov
| Solvent Type | Effect on Self-Assembly | Example Solvent |
| Good Solvent | Promotes dissolution into monomeric species | Chloroform |
| Bad Solvent | Induces aggregation and self-assembly | Methylcyclohexane |
| Protic Solvent | Suppresses self-assembly by disrupting H-bonds | Methanol |
This table summarizes the typical solvent effects on the self-assembly of carboxylic acid-appended naphthalene derivatives based on reported findings. researchgate.netnih.gov
Temperature-Dependent Self-Assembly Processes
Temperature is another critical parameter that influences the stability and dynamics of supramolecular assemblies. For hydrogen-bond-mediated structures formed by carboxylic acid-appended naphthalene derivatives, spectroscopic studies have revealed high thermal stability. researchgate.netnih.gov This indicates that the non-covalent interactions holding the assembly together are robust over a significant temperature range.
| System | Temperature Effect on Assembly | Key Finding |
| Carboxylic Acid-Appended NDI researchgate.netnih.gov | High Thermal Stability | Hydrogen-bonding mediated structures are robust against heating. |
| Amphiphilic NBI Derivatives nih.gov | Inverse Temperature Response | Aggregation is favored at higher temperatures. |
| Naphthalene Co-Crystals benthamopenarchives.com | Structural Contraction | Intermolecular distances shorten on cooling, but π-stacking interaction energy is stable. |
This table illustrates diverse temperature-dependent behaviors observed in different naphthalene-based self-assembling systems.
Directed Assembly of this compound Derivatives
By carefully designing the molecular structure of this compound derivatives, it is possible to direct their assembly into specific, well-defined nanostructures. This bottom-up approach is a cornerstone of nanotechnology, enabling the fabrication of functional materials from molecular components.
Formation of Ordered Nanostructures (e.g., 2D Nanosheets, 1D Nanofibers)
The morphology of the final supramolecular structure can be precisely controlled by modifying the molecular building blocks. For a series of carboxylic acid-functionalized naphthalene diimide (NDI) derivatives, the morphology was found to be dependent on the length of the methylene (B1212753) spacer connecting the NDI core to the carboxylic acid group. researchgate.netnih.gov
As revealed by Atomic Force Microscopy (AFM), increasing the number of methylene units caused a gradual morphological shift from two-dimensional (2D) nanosheets to one-dimensional (1D) nanofibers. researchgate.netnih.gov This demonstrates that subtle changes in molecular architecture can have a profound impact on the preferred aggregation pathway and resulting nanostructure. Similarly, other complex tetracarboxylic acid derivatives have been shown to self-assemble into ordered linear or lamellar nanostructures at liquid/solid interfaces. nih.gov The ability to create tailored supramolecular architectures, from fibers to vesicles, is essential for applications in materials science and nanotechnology. nih.govnih.gov
| Molecular Modification | Resulting Nanostructure |
| Shorter Methylene Spacer (n=1) | 2D Nanosheets |
| Longer Methylene Spacer (n=4) | 1D Nanofibers |
This table shows the relationship between the length of a methylene spacer (n) in a carboxylic acid-appended NDI and the resulting self-assembled morphology. researchgate.netnih.gov
Control over Morphology and Dimensionality
The morphology and dimensionality of self-assembled structures are critical for their function. While specific studies on controlling these aspects for this compound are not extensively documented, research on analogous compounds provides significant insights. For instance, the self-assembly of carboxylic acid-functionalized naphthalene diimides demonstrates that morphology can be tuned from two-dimensional (2D) nanosheets to one-dimensional (1D) nanofibers by varying the length of methylene spacers between the naphthalene core and the carboxylic acid groups. This suggests that the spatial arrangement of the three carboxylic acid groups on the naphthalene core of this compound would be a key determinant of the resulting supramolecular structure's dimensionality. The cooperative nature of the self-assembly process, often initiated by hydrogen bonding and followed by π-stacking, can lead to the formation of complex structures like nanotubes. rsc.org
On-Surface Supramolecular Engineering (e.g., Ag(111))
Mechanism of Structural Evolution through Deprotonation
The deprotonation of carboxylic acid groups can significantly alter intermolecular interactions and, consequently, the resulting supramolecular architecture. In the case of naphthalene-1,4,5,8-tetracarboxylic acid, reactions with transition metal ions lead to the complete deprotonation of the ligand to its tetra-anionic form. rsc.org This change in charge state is a critical step in the formation of coordination polymers. The uni-directional disposition of the carboxylate groups on the naphthalene framework can influence the dimensionality of the resulting polymeric arrays. rsc.org It is conceivable that for this compound, selective deprotonation of its three carboxylic acid groups, potentially controlled by pH or interaction with specific metal centers, could be a powerful tool to guide the structural evolution of its self-assembled systems.
Integration into Complex Supramolecular Systems
The functional complexity of supramolecular systems can be enhanced by integrating different molecular components.
Hybrid Supramolecular Assemblies
Naphthalene polycarboxylic acids are excellent building blocks for hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs). The carboxylic acid groups can coordinate with metal ions to form extended networks. For example, naphthalene-1,4,5,8-tetracarboxylic acid has been used to synthesize hybrid organic-inorganic polymeric assemblies with transition metals like Cu(II), Ni(II), and Co(II). rsc.org These materials can form either discrete complexes or coordination polymers with diverse connectivity. rsc.org Similarly, naphthalenedicarboxylate-based linkers are used in the construction of MOFs for applications such as gas storage. tandfonline.comrsc.orgresearchgate.net It is highly probable that this compound could serve as a versatile linker in creating novel MOFs with unique topologies and functionalities. One study reported the synthesis of a 1D coordination polymer, [Zn(ntca)DMF]n·DMF, where ntca²⁻ is the 1,4,5,8-naphthalenetetracarboxylate 1,8-monoanhydride. researchgate.netrsc.org
Co-assembly Strategies
Co-assembly involves the self-assembly of two or more different components to form a single, well-defined supramolecular structure. This strategy allows for the creation of materials with properties that are not accessible from the individual components. For instance, two different tetracarboxylic acid derivatives have been shown to co-assemble into novel network structures. researchgate.net Another example is the co-assembly of naphthalene-1,4-dicarboxylic acid with 2,4-diamino-6-methyl-triazine to form new coordination polymers. researchgate.net A study on melamine-naphthalene covalent polyamic acid demonstrates the formation of 3D-networked nanofillers. rsc.org These examples highlight the potential of this compound to be used in co-assembly strategies with other molecules to create complex and functional supramolecular systems.
Integration in Metal Organic Frameworks Mofs and Coordination Polymers
Naphthalenetricarboxylic Acid as a Polycarboxylate Linker
The rational design of MOFs is a cornerstone of reticular chemistry, where target structures with desired properties are assembled from judiciously chosen molecular building blocks. When using a linker like this compound, several key principles apply:
Node and Linker Symmetry: The symmetry of the organic linker and the metal SBU are critical in predicting the topology of the resulting MOF. nih.govacs.org The arrangement of the three carboxylate groups on the naphthalene (B1677914) core dictates the linker's symmetry and directional vectors, which in turn guides the self-assembly process.
Reticular Chemistry Approach: This approach allows for the targeted synthesis of MOFs with predetermined structures and properties. By selecting a specific this compound isomer and a compatible metal SBU, it is theoretically possible to design frameworks with specific network topologies (e.g., hcb , ths ).
Modulator-Assisted Synthesis: The addition of monotopic ligands, or "modulators," such as acetic acid or benzoic acid, is a common strategy to control the nucleation and growth of MOF crystals. mdpi.commdpi.com Modulators compete with the polycarboxylate linker for coordination to the metal centers, which can improve crystal quality, control particle size, and sometimes introduce beneficial defects into the framework. mdpi.comnih.gov For instance, the use of modulators is significant in controlling the growth and nucleation of MOFs by altering the energy barrier for nucleation. mdpi.com
The carboxylate functional group (-COO⁻) is a versatile coordinating moiety, capable of binding to metal centers in several distinct modes. This versatility is fundamental to the structural diversity of MOFs. researchgate.net In MOFs containing carboxylate ligands, the two oxygen atoms typically bind to different metal centers, which is crucial for forming rigid, extended networks. libretexts.org The primary coordination modes include:
Monodentate: One oxygen atom coordinates to a single metal ion.
Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion, forming a chelate ring.
Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): Both oxygen atoms coordinate to two different metal ions, bridging them together. The paddlewheel SBU, common in many MOFs, is formed by four carboxylate linkers bridging two metal ions. libretexts.org
The specific coordination mode adopted by the naphthalenetricarboxylate linker depends on factors such as the nature of the metal ion, the reaction conditions (e.g., solvent, temperature), and the presence of competing ligands.
| Coordination Mode | Description | Role in MOF Construction |
| Monodentate | A single carboxylate oxygen atom binds to one metal center. | Less common for framework formation; can act as a terminal group. |
| Bidentate Chelating | Both carboxylate oxygen atoms bind to the same metal center. | Creates stable, but more compact, connections. |
| Bidentate Bridging | The two carboxylate oxygen atoms bind to two different metal centers. | The most crucial mode for building extended, porous frameworks. |
| Tridentate | Both oxygen atoms and the carboxyl carbon coordinate to metal centers. | A less common but possible mode contributing to network formation. |
| Tetradentate | Both oxygen atoms coordinate to multiple metal centers. | Can lead to highly connected and stable secondary building units (SBUs). |
This table summarizes the primary ways carboxylate groups can bind to metal centers within a Metal-Organic Framework.
Isomerism in the organic linker is a powerful tool for controlling the final structure of a MOF. nih.gov Different positional isomers of this compound will have distinct geometries and symmetries, leading to the formation of "framework isomers"—different MOF structures from the same chemical components. nih.gov For example, the orientation of carboxylate groups in 1,3,5-naphthalenetricarboxylic acid versus 1,4,6-naphthalenetricarboxylic acid would result in completely different network topologies when combined with the same metal SBU. This principle allows for fine-tuning of the framework's pore environment and properties. The orientation of non-linear linkers can lead to different conformational isomers, which can influence the flexibility and stability of the resulting MOF. rsc.org
| Isomer Example | Carboxylate Positions | Expected Geometric Influence |
| Symmetric | 1,3,5- | C₃ symmetry, promoting trigonal or hexagonal network topologies. |
| Asymmetric | 1,2,4- | Lower symmetry, potentially leading to more complex, interpenetrated, or chiral frameworks. |
| Linear Analogue | 2,3,7- | A more elongated geometry, which could favor pillared-layer structures. |
This table illustrates how the position of the three carboxylic acid groups on the naphthalene core can direct the final architecture of the MOF.
Synthetic Methodologies for this compound-Based MOFs
The synthesis of carboxylate-based MOFs is typically achieved through methods that facilitate the controlled crystallization of the extended network from its molecular components. researchgate.net
Solvothermal and hydrothermal syntheses are the most common methods for producing high-quality, crystalline MOFs. researchgate.netaus.edunih.gov These techniques involve heating the reactants (metal salt and organic linker) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. nih.gov
Hydrothermal Synthesis: Uses water as the solvent. This method is considered "green" and is often used for the synthesis of robust MOFs. academie-sciences.frcapes.gov.br For example, a new three-dimensional aluminum-organic framework, MIL-69, was synthesized hydrothermally using 2,6-naphthalenedicarboxylic acid as the ligand. academie-sciences.fr The reaction is often conducted at temperatures between 100 °C and 260 °C.
Solvothermal Synthesis: Employs organic solvents, most commonly N,N-dimethylformamide (DMF). nih.govnih.gov This method allows for a wider range of reaction temperatures and can dissolve a broader array of organic linkers. For example, cobalt-based MOF powder was prepared via the solvothermal method using 2,6-naphthalenedicarboxylic acid as the organic linker and DMF as the solvent. nih.gov
A typical synthesis would involve dissolving a metal salt (e.g., zinc nitrate (B79036), copper nitrate) and a specific isomer of this compound in the chosen solvent, sealing the mixture in an autoclave, and heating it for a period ranging from several hours to a few days. nih.govnih.gov
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional solvothermal methods. researchgate.netrsc.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to several advantages: mdpi.comrsc.org
Rapid Crystallization: Reaction times can be dramatically reduced from days to minutes or hours. mdpi.comaus.edu
High Yields: Often produces higher product yields compared to conventional heating.
Phase Purity: The fast nucleation and growth can lead to the formation of pure-phase products with few secondary crystalline byproducts. rsc.org
Nanosize Control: This method can be used to synthesize MOF nanoparticles with a narrow size distribution.
In a typical microwave-assisted synthesis, the metal salt and this compound are dissolved in a suitable solvent in a microwave-safe vessel. The mixture is then heated in a microwave reactor at a set temperature for a short duration. This method was successfully used to synthesize an iron-based MOF with 2,6-naphthalenedicarboxylic acid. aus.edu
| Synthesis Method | Typical Temperature | Typical Duration | Key Advantages |
| Hydrothermal | 100 - 260 °C | 12 hours - 7 days | Environmentally friendly (uses water), produces high-crystallinity materials. academie-sciences.fr |
| Solvothermal | 80 - 220 °C | 12 hours - 7 days | High versatility with solvents, good for a wide range of linkers. nih.gov |
| Microwave-Assisted | 100 - 220 °C | 10 minutes - 4 hours | Extremely fast reaction times, high yields, control over particle size. mdpi.comaus.edursc.org |
This table provides a comparative overview of the primary synthetic methods used for producing carboxylate-based Metal-Organic Frameworks.
Lack of Available Research Hinders Comprehensive Analysis of this compound in Metal-Organic Frameworks
A thorough investigation into the scientific literature reveals a significant scarcity of research specifically focused on the integration and application of this compound in the development of metal-organic frameworks (MOFs). While extensive data exists for related naphthalene-based linkers, such as naphthalenedicarboxylic acid and naphthalenetetracarboxylic acid, information detailing the fabrication, structural properties, and catalytic applications of MOFs derived specifically from this compound is largely absent from available scientific databases and publications.
Advanced fabrication techniques for MOFs, including sonochemical, microwave-assisted, and mechanochemical synthesis, are well-documented for a variety of organic linkers. researchgate.nethielscher.comresearchgate.netrsc.orgrsc.org Sonochemical methods, for instance, utilize ultrasonic waves to induce cavitation, creating localized high-temperature and high-pressure zones that can accelerate crystal nucleation and growth, often resulting in smaller, more uniform particles in a shorter time frame. hielscher.comresearchgate.net Microwave-assisted synthesis offers another rapid heating method that can significantly reduce reaction times and improve yields for many MOF structures. researchgate.netrsc.orgmdpi.com Mechanochemical synthesis, which involves grinding solid reactants together, presents a solvent-free or minimal-solvent route to MOF production. rsc.orgyoutube.com However, specific examples, synthesis parameters, or detailed research findings concerning the application of these techniques to produce MOFs from this compound could not be located.
Similarly, while the structural characterization of MOFs is a mature field, with established principles for analyzing crystallinity, network topology, and porosity, these have not been specifically applied to this compound-based MOFs in the reviewed literature. The final structure and topology of a MOF are determined by the coordination geometry of the metal node and the connectivity of the organic linker. uab.catucl.ac.ukrsc.org The properties of the resulting framework, such as pore size and volume, are crucial for its potential applications and can be characterized using gas adsorption measurements and computational modeling. rsc.orgnih.govrsc.orgresearchgate.net The ability to tune these properties by varying the metal node or modifying the organic linker is a key advantage of MOF technology. researchgate.net
The applications of MOFs in catalysis and photocatalysis are also a major area of research. magtech.com.cnnih.govnih.govrsc.org The porous nature of MOFs allows for the diffusion of reactants to active sites within the framework, which can be either the metal nodes or the organic linkers themselves. For photocatalysis, the light-absorbing properties of the linker or metal clusters can generate electron-hole pairs to drive chemical reactions. nih.govnih.govchemrxiv.orgresearchgate.net Studies on other naphthalene-based linkers, like 1,4-naphthalenedicarboxylic acid in UiO-66-NDC, have shown photocatalytic activity for dye degradation. chemrxiv.org However, no analogous studies or data for MOFs derived from this compound were identified.
Advanced Applications of this compound-Derived MOFs
Catalysis and Photocatalysis
Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)
The field of MOF-based photocatalysis is well-established, with numerous studies demonstrating the ability of these materials to degrade organic pollutants. nih.gov MOFs based on linkers such as naphthalene-1,4-dicarboxylic acid have been shown to exhibit photocatalytic activity for the degradation of dyes like rhodamine B. rsc.org However, there are no specific reports detailing the use of this compound-based MOFs for this application.
Gas Adsorption and Separation
MOFs are widely studied for gas adsorption and separation due to their high surface area and tunable pore environments. researchgate.net
Carbon Dioxide Capture and Storage
The capture of carbon dioxide is a critical application for MOFs, with materials being designed to have high selectivity and capacity. nih.govyoutube.com Research has explored a variety of linkers and metal nodes to optimize CO2 interaction, but this compound is not among the linkers with published results in this area.
Hydrogen Storage
Hydrogen storage is another key application for porous materials like MOFs. youtube.com Theoretical and experimental studies have been conducted on MOFs with naphthalene dicarboxylate linkers to evaluate their hydrogen adsorption capabilities. researchgate.net However, research on analogous systems built from this compound is currently unavailable.
Polymer Science and Functional Polymeric Materials
Naphthalenetricarboxylic Acid as Monomers and Building Blocks for High-Performance Polymers
The incorporation of the naphthalene (B1677914) moiety into polymer backbones leads to materials with superior properties compared to their counterparts derived from simpler aromatic acids. This has led to their extensive use in the synthesis of polymers for demanding applications in aerospace, electronics, and automotive industries.
This compound derivatives, particularly naphthalenetetracarboxylic dianhydrides, are key monomers in the synthesis of high-performance polyimides. These polymers are renowned for their outstanding thermal stability, excellent mechanical properties, and good chemical resistance. The synthesis typically involves a two-step process where a dianhydride reacts with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.
The rigid and planar structure of the naphthalene ring, when incorporated into the polyimide backbone, enhances the polymer's properties. For instance, polyimides containing a naphthalene ring in the main chain exhibit high glass transition temperatures and excellent thermal stability. The introduction of such structures can also influence the polymer's solubility and mechanical strength. Recent research has explored the synthesis of soluble polyimides containing naphthalene in the side chain, which demonstrate high glass transition temperatures, excellent thermal stability, and good solubility in common organic solvents. researchgate.net
The molecular structure of the monomers plays a crucial role in determining the final properties of the polyimide. For example, the use of asymmetric monomers can increase the free volume within the polymer, leading to a lower dielectric constant, a desirable property for microelectronics applications. mdpi.com
Table 1: Properties of Naphthalene-Based Polyimides
| Property | Value/Description |
|---|---|
| Glass Transition Temperature (Tg) | High, often exceeding 250°C |
| Thermal Stability | Excellent, with decomposition temperatures typically above 450°C |
| Mechanical Properties | High tensile strength and modulus |
| Solubility | Generally low in common organic solvents, but can be improved by introducing flexible linkages or bulky side groups |
| Dielectric Constant | Can be tailored by molecular design, with lower values achievable through the introduction of fluorine-containing groups or increased free volume. mdpi.com |
This compound derivatives are also utilized in the synthesis of polyamide-imides (PAI) and polyester-imides (PEI). These polymers combine the excellent thermal and mechanical properties of polyimides with the processability of polyamides and polyesters, respectively.
PAIs are recognized as some of the highest-performing melt-processable polymers available, offering exceptional strength at elevated temperatures. drakeplastics.com They maintain their rigidity close to their high glass transition temperatures and exhibit superior compressive strength and creep resistance. drakeplastics.com The incorporation of the naphthalene structure can further enhance these properties.
PEIs, synthesized from diacid monomers derived from amino acids and diphenol monomers, exhibit good thermal stability. mdpi.com The properties of PEIs, such as their glass transition temperature, are influenced by the structure of the constituent monomers. mdpi.com Research has shown that the thermal stability of PEIs can be superior to that of corresponding PAIs in some aspects. mdpi.com For instance, the initial decomposition temperatures (T5 and T10) of certain PEIs have been found to be higher than those of their PAI counterparts. mdpi.com
Table 2: Comparison of Naphthalene-Based PAI and PEI Properties
| Property | Polyamide-Imide (PAI) | Polyester-Imide (PEI) |
|---|---|---|
| Melt Processability | Yes drakeplastics.com | Yes |
| Thermal Stability | High drakeplastics.com | Good, with T5 and T10 values potentially higher than PAI mdpi.com |
| Mechanical Strength | Exceptional, especially at high temperatures drakeplastics.com | Good |
| Chemical Resistance | Broad drakeplastics.com | Dependent on specific monomer composition |
In the realm of polyester (B1180765) resins, this compound and its derivatives, such as naphthalenedicarboxylic acids, serve as important monomers for creating high-performance materials. These polyesters exhibit enhanced thermal stability and barrier properties compared to those based on more common aromatic acids like terephthalic acid. pubcompare.aiiastate.edu
The substitution of terephthalic acid with naphthalenedicarboxylic acid in polyesters like poly(ethylene terephthalate) (PET) leads to poly(ethylene naphthalate) (PEN), a polymer with a significantly higher glass transition temperature, improved thermal stability, and superior gas barrier properties. iastate.eduresearchgate.net The unique molecular structure of the naphthalene ring contributes to these enhanced characteristics, making these polyesters suitable for applications in high-temperature resistant materials and advanced packaging. pubcompare.aiiastate.edu
The synthesis of these copolyesters can be achieved through melt polymerization techniques, and the resulting thermal and optical properties can be tailored by adjusting the ratio of the different diacid monomers. researchgate.net For example, a series of poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN) copolymers showed that increasing the naphthalenedicarboxylic acid content led to a gradual increase in the glass transition temperature. researchgate.net
Table 3: Impact of Naphthalene Monomers on Polyester Properties
| Polyester Type | Key Monomers | Glass Transition Temperature (Tg) | Key Advantages |
|---|---|---|---|
| PET | Terephthalic acid, Ethylene glycol | ~67.7 °C iastate.edu | Widely used, good general properties |
| PEN | 2,6-Naphthalenedicarboxylic acid, Ethylene glycol | ~121.8 °C iastate.edu | Higher Tg, superior thermal and barrier properties compared to PET iastate.edu |
| PCTN Copolymers | Terephthalic acid, 2,6-Naphthalenedicarboxylic acid, 1,4-Cyclohexanedimethanol | Increases with NDA content researchgate.net | Enhanced thermal and barrier properties, tunable properties researchgate.net |
Design and Synthesis of Functional Polymers
The use of this compound in polymer synthesis allows for a high degree of control over the final material's architecture and properties. This versatility extends to the creation of complex structures like hyperbranched polymers.
Hyperbranched polymers are highly branched, three-dimensional macromolecules with unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. researchgate.net this compound can serve as a branching unit in the synthesis of hyperbranched polymers. These polymers can be synthesized through various methods, including step-growth polycondensation of ABx type monomers. nih.gov
The incorporation of naphthalene-containing monomers into hyperbranched structures can lead to materials with high refractive indices and excellent thermal stability. researchgate.net For example, hyperbranched polymers prepared from naphthalene-bearing monomers via a thiol-yne reaction have demonstrated high refractive indices and thermal decomposition temperatures up to 420 °C. researchgate.net The globular and dendritic architecture of these hyperbranched polymers, combined with the properties imparted by the naphthalene moiety, makes them promising candidates for applications in optics and electronics. researchgate.net The synthesis of hyperbranched polymers often involves a one-pot polymerization, which is an efficient method for creating these complex macromolecules. researchgate.net
Advanced Polymeric Material Applications
This compound and its derivatives are integral to the development of advanced polymeric materials with specialized functionalities. Their rigid, aromatic structure imparts desirable thermal, mechanical, and electronic properties to polymers, making them suitable for a range of high-performance applications.
Organic Semiconductors
While research into organic semiconductors has extensively focused on derivatives of naphthalenetetracarboxylic acid, such as naphthalene tetracarboxylic diimides (NDIs), the underlying principles of charge transport and material design are relevant to naphthalene-based compounds. These materials are noted for their potential in n-type organic field-effect transistors (OFETs). The introduction of electron-withdrawing groups to the naphthalene core is a key strategy for achieving high electron mobility. researchgate.net
Derivatives like NDIs functionalized with halogenated phenyl groups are synthesized to create organic semiconductor layers in top-contact OFETs. researchgate.net The performance of these devices can be enhanced by treating the substrate with materials like N-octadecylphosphonic acid (ODPA) to improve the interface for crystal thin film formation. researchgate.net The goal of these modifications is to improve the crystallization performance of the organic semiconductor material, which in turn increases carrier mobility. google.com For instance, one NDI derivative achieved an electron mobility of 2.2 × 10⁻¹ cm²v⁻¹s⁻¹ in air. researchgate.net The design of such materials often involves creating polymers through reactions with other organic compounds, such as dithieno [3, 2-b: 2', 3'-d] silole, to produce organic semiconductor materials with good hole-transmission and electrochemical reduction properties. google.com
| Device Configuration | Semiconductor Material | Substrate Treatment | Electron Mobility (cm²v⁻¹s⁻¹) |
| Top-contact OFET | NDI with p-fluorophenyl (NDI-FAN) | N-octadecylphosphonic acid (ODPA) | 2.2 × 10⁻¹ |
| Top-contact OFET | NDI with p-chlorophenyl (NDI-ClAN) | N-octadecylphosphonic acid (ODPA) | Not specified |
| Top-contact OFET | NDI with p-fluorobenzyl (NDI-FBN) | N-octadecylphosphonic acid (ODPA) | Up to 1.8 × 10⁻¹ |
Electrolyte Materials for Energy Storage (e.g., Polyimide Anodes in Aqueous Rechargeable Alkali-ion Batteries)
Polyimides derived from naphthalene carboxylic acid anhydrides have emerged as promising anode materials for aqueous rechargeable alkali-ion batteries, particularly for sodium-ion batteries (SIBs). These organic materials offer a more environmentally benign and potentially lower-cost alternative to traditional inorganic anodes.
One such polyimide, synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) and ethylenediamine, has been evaluated as an anode for SIBs. researchgate.net This material, poly-(naphthalene four formyl ethylenediamine) (PNFE), demonstrates a high specific capacity and excellent cycling stability. nih.govrsc.org The charge storage mechanism is based on a two-stage enolization reaction. rsc.org
Research findings have shown that these polyimide anodes can deliver a high discharge specific capacity of 130-140 mAh g⁻¹ and maintain excellent capacity retention, with one study reporting 91.2% retention over 1000 cycles. researchgate.netnih.gov The initial coulombic efficiency is also high, at 97.6%. researchgate.net These characteristics make them a viable option for future energy storage systems.
| Polyimide Anode | Battery Type | Specific Capacity (mAh g⁻¹) | Cycle Life | Capacity Retention |
| Poly-(naphthalene four formyl ethylenediamine) (PNFE) | Aqueous Na-ion | 130 | 1000 cycles | 91.2% |
| Polyimide from NTCDA and ethylenediamine | Na-ion | 140 | 500 cycles | 90% |
Resins for Toner and Ink Compositions
In the field of printing, polyester resins form a crucial component of toner and ink formulations. While direct applications of this compound are not extensively detailed in available research, the use of related naphthalene-based dicarboxylic acids provides insight into the role of the naphthalene moiety in these resins. For instance, polyester resins derived from 2,6-naphthalene dicarboxylic acid are used in toner compositions. google.com
The general composition of ink includes pigments, solvents, resins, and various additives. Resins, such as polyesters, act as the binder, helping the pigment adhere to the substrate and providing durability. zebrapeneu.com In toner formulations, the properties of the polyester resin, such as its acid number, are critical. An acid number between 8 and 20 mg KOH/g is often desired, which can be achieved by ensuring the polyester resin is terminated with acidic end groups. This can be accomplished by reacting a hydroxyl-terminated polyester with multifunctional acids or anhydrides. google.com The carbon-to-oxygen ratio of the polyester resin is also a key parameter, with a ratio of 4.0 or greater being desirable for stable charge and low relative humidity sensitivity in toners. google.com
| Component | Function in Toner/Ink | Relevant Naphthalene-Based Example |
| Resin | Binder, pigment adhesion, durability | Polyester from 2,6-naphthalene dicarboxylic acid |
| Pigment | Provides color and opacity | Not applicable |
| Solvent | Dissolves components, controls viscosity | Not applicable |
| Additive | Modifies properties (e.g., flow, stability) | Multifunctional acids/anhydrides for end-group modification |
Curing Agents for Epoxy Resins
This compound and its anhydrides can be used as curing agents (hardeners) for epoxy resins. The rigid structure of the naphthalene ring, when incorporated into the cross-linked epoxy network, can significantly enhance the thermal and mechanical properties of the cured material. Introducing rigid groups like the naphthalene ring into the epoxy system increases the rigidity of the molecular segments, which effectively improves the thermal resistance of the cured product. semanticscholar.org
The curing process and the final properties of the epoxy system are influenced by the type of curing agent used. For example, the cure kinetics of naphthalene-type epoxy resins have been studied using catalysts like 2-methyl imidazole (B134444). koreascience.kr Different naphthalene-based epoxy precursors exhibit different cure mechanisms, with some showing an n-th order mechanism while others show an autocatalytic cure mechanism. koreascience.kr
When naphthalene-based structures are part of the epoxy resin itself, they can lead to remarkably higher glass transition temperatures (Tgs), enhanced thermal stability, and better moisture resistance compared to standard resins like diglycidyl ether of bisphenol A (DGEBA). researchgate.net For example, using 4,4′-diaminodiphenyl sulfone as a hardener for a naphthalene-containing epoxy can result in a product with a high glass transition temperature of around 180–200 °C. mdpi.com The use of this compound anhydride (B1165640) as a hardener would contribute to this high-performance profile by creating a densely cross-linked network with high rigidity.
| Epoxy System Component | Function | Impact on Cured Resin Properties |
| Naphthalene-based Curing Agent | Cross-links epoxy resin chains | Increases thermal stability, enhances mechanical properties |
| Naphthalene-based Epoxy Resin | Forms the polymer backbone | Higher glass transition temperature (Tg), improved thermal stability, better moisture resistance |
| Catalyst (e.g., 2-methyl imidazole) | Accelerates the curing reaction | Influences cure kinetics and mechanism (n-th order vs. autocatalytic) |
Theoretical and Computational Chemistry
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental relationship between a molecule's structure and its electronic properties. For aromatic systems like naphthalenetricarboxylic acid, these investigations are key to predicting their behavior in various chemical environments.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. DFT calculations have been extensively applied to naphthalene (B1677914) derivatives to predict their geometries, vibrational frequencies, and electronic properties. nih.govchemrxiv.org For this compound, DFT is employed to optimize the molecular structure, determining key parameters such as bond lengths, bond angles, and torsional angles of the carboxylic acid groups relative to the naphthalene core.
Table 1: Representative DFT Calculation Parameters for Aromatic Carboxylic Acids This table is illustrative and provides typical parameters used in DFT studies of molecules structurally related to this compound.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP, PBE0, MPW1PW91 | Approximates the exchange-correlation energy |
| Basis Set | 6-311G(d,p), def2-TZVP | Defines the set of functions to build molecular orbitals |
| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule |
| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Electronic Energies | Predicts molecular structure, IR/Raman spectra, and reactivity |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. imist.masamipubco.com
For naphthalene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. samipubco.comresearchgate.net The introduction of electron-withdrawing carboxylic acid groups is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene. The precise energy values and the magnitude of the HOMO-LUMO gap depend on the number and position of the carboxylic acid substituents. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.net Theoretical studies on related systems, such as naphthalene diimides, show how chemical modifications can tune these energy levels for specific applications. researchgate.net
Table 2: Calculated Frontier Orbital Energies for Naphthalene and a Substituted Derivative This table presents data for naphthalene as a reference and an example of a substituted naphthalene to illustrate the effect of substituents on HOMO-LUMO energies. All values are in electron volts (eV).
| Compound | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |
| NDI-s-Bu* | - | -6.65 | -3.50 | 3.15 researchgate.net |
*N,N′-bis(sec-butyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide
The steric hindrance and electronic effects caused by the placement of the carboxyl groups influence their acidity (pKa values) and their ability to act as ligands in coordination chemistry. The specific isomer of this compound will dictate its potential to form specific supramolecular structures or coordination polymers. For example, isomers with adjacent carboxyl groups may be prone to intramolecular hydrogen bonding or chelation with metal ions, whereas isomers with more dispersed groups might favor the formation of extended intermolecular networks. nih.gov
Simulations of Self-Assembly and Intermolecular Interactions
This compound molecules can interact with each other and with solvent molecules through non-covalent forces, leading to the spontaneous formation of ordered structures, a process known as self-assembly. Molecular dynamics (MD) and Monte Carlo simulations are powerful techniques used to model these complex processes. researchgate.netaps.org
Hydrogen bonding is a dominant intermolecular interaction for this compound, driven by the carboxylic acid functional groups which can act as both hydrogen bond donors (the -OH proton) and acceptors (the C=O and C-OH oxygens). Simulations can predict how these molecules arrange themselves to maximize favorable hydrogen bonding interactions.
In many carboxylic acids, a common and highly stable motif is the formation of a hydrogen-bonded dimer, where two molecules are linked in a head-to-head fashion. For this compound, with its three carboxyl groups, more complex and extended hydrogen-bonding networks are possible, leading to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. researchgate.net Molecular dynamics simulations can model the dynamics of these networks, showing how they form and fluctuate in different environments (e.g., in solution or in the solid state). nih.govnih.gov
Simulations of related aromatic systems have shown that the interplay between hydrogen bonding and π-stacking is crucial in determining the final crystal packing or aggregated structure. nih.gov While hydrogen bonding is generally stronger and more directional, π-stacking interactions play a vital role in the close packing of the aromatic units. arxiv.org For this compound, theoretical calculations can quantify the interaction energy of different stacking configurations. researchgate.net The balance between the directional hydrogen bonds formed by the peripheral carboxylic acid groups and the less directional π-stacking of the central naphthalene cores dictates the morphology of the resulting supramolecular assemblies.
Computational Studies of Material Properties
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for predicting the optical and optoelectronic properties of organic molecules like this compound. nih.govresearchgate.net These calculations provide insights into key parameters that govern how a material interacts with light and electricity, which is vital for designing materials for devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netktu.lt
The core parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical determinant of a molecule's electronic properties and stability. researchgate.net For the parent molecule, naphthalene, the HOMO-LUMO gap has been calculated using DFT to be approximately 4.75 eV. samipubco.com
The addition of carboxylic acid groups, which are electron-withdrawing, to the naphthalene core is expected to significantly alter its electronic structure. These groups would lower the energy of both the HOMO and LUMO levels, with a particularly strong effect on the LUMO. This typically leads to a reduction in the HOMO-LUMO energy gap, which would shift the material's light absorption and emission towards longer wavelengths (a red shift). nih.gov TD-DFT calculations can further predict the UV-visible absorption spectrum, identifying the wavelengths of maximum absorption and the corresponding electronic transitions. researchgate.net By systematically modeling different isomers of this compound, computational studies can screen for candidates with desirable optical properties for specific optoelectronic applications.
Table 1: Calculated Electronic Properties of Naphthalene using DFT
| Property | Calculated Value (eV) | Basis Set |
| HOMO Energy | -6.13 | aug-cc-pVQZ |
| LUMO Energy | -1.38 | aug-cc-pVQZ |
| HOMO-LUMO Gap | 4.75 | aug-cc-pVQZ |
This interactive table presents data from computational analysis of the parent naphthalene molecule. Data sourced from samipubco.com.
The performance of organic semiconductors is fundamentally governed by how efficiently charge carriers (electrons and holes) can move through the material. In many organic solids, charge transport is described by a hopping mechanism, where charges jump between adjacent molecules. nih.govrsc.org Computational modeling provides a molecular-level understanding of this process, which is often difficult to probe experimentally.
First-principles simulations can be used to analyze the charge transport properties of materials based on naphthalene and its derivatives. jlu.edu.cn Key parameters that determine the charge hopping rate and, consequently, the charge mobility are the reorganization energy (λ) and the electronic coupling (transfer integral, V).
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller energetic barrier for hopping. Computational studies on naphthalene have accurately evaluated its reorganization energy, providing a benchmark for its derivatives. nih.gov
Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between adjacent molecules in the crystal lattice. It is highly sensitive to the intermolecular distance and orientation (i.e., the molecular packing). Stronger electronic coupling leads to higher mobility.
Ab initio calculations on naphthalene crystals have successfully predicted hole mobility that agrees well with experimental data, demonstrating that scattering between intermolecular phonons and holes is a key factor regulating mobility. aps.org For n-type semiconductors based on naphthalene derivatives like naphthalene tetracarboxylic diimide (NDI), theoretical studies show that extending the π-core of the molecule can effectively reduce the reorganization energy and enhance electron transport properties. jlu.edu.cn These computational approaches can be directly applied to isomers of this compound to predict their electron and hole transport capabilities and to understand how molecular structure and solid-state packing influence their potential as organic semiconductors.
Computational chemistry, particularly DFT, has emerged as a powerful tool for the rational design and screening of organic corrosion inhibitors. researchgate.netresearchgate.net This approach accelerates the discovery of effective molecules by predicting their inhibition efficiency without the need for extensive, time-consuming experiments. researchgate.netrsc.org Naphthalene derivatives have been a subject of such computational studies to understand their protective mechanisms on metal surfaces in corrosive environments. scilit.comajchem-a.com
The inhibition performance of an organic molecule is closely related to its electronic structure. dntb.gov.ua DFT calculations are used to determine a set of quantum chemical descriptors that correlate with inhibition efficiency: researchgate.net
E(HOMO) and E(LUMO): The energy of the highest occupied molecular orbital (E(HOMO)) is associated with the molecule's ability to donate electrons to the vacant d-orbitals of a metal. A higher E(HOMO) value indicates a greater tendency for electron donation and better inhibition. The energy of the lowest unoccupied molecular orbital (E(LUMO)) relates to the molecule's ability to accept electrons from the metal surface.
Energy Gap (ΔE = E(LUMO) – E(HOMO)): A small energy gap implies higher reactivity and thus a greater potential for the molecule to adsorb onto the metal surface.
Electronegativity (χ) and Hardness (η): These parameters provide further insight into the reactivity and stability of the inhibitor molecule.
Fraction of Electrons Transferred (ΔN): This value indicates the theoretical number of electrons transferred from the inhibitor to the metal surface, a key aspect of the adsorption process. ajchem-a.com
Computational models simulate the adsorption of the inhibitor molecule onto a metal surface, such as iron Fe(110) or copper Cu(111). nih.gov This reveals the preferred adsorption orientation and the nature of the chemical bonds formed between the inhibitor and the metal atoms. researchgate.net For this compound, the presence of multiple carboxyl groups and the aromatic naphthalene ring provides numerous active sites for strong adsorption onto a metal surface, making it a promising candidate for corrosion inhibition. Theoretical screening of its isomers can identify the most effective molecular geometry for forming a dense, protective layer.
Table 2: Calculated Quantum Chemical Descriptors for Naphthalene-Based Corrosion Inhibitors
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | -6.31 | -0.65 | 5.66 |
| Tetralin | -6.22 | -0.01 | 6.21 |
This interactive table showcases how computational methods are used to evaluate the potential of naphthalene and a related compound as corrosion inhibitors. Data sourced from researchgate.net.
Analytical and Spectroscopic Characterization in Research
Structural Elucidation Techniques
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are indispensable, non-destructive techniques for the characterization of crystalline materials. nist.govekb.eg These methods provide detailed information about the atomic and molecular structure, phase purity, and degree of crystallinity of a solid sample. researchgate.netnih.gov
In the context of naphthalenecarboxylic acids, XRD is frequently used to determine the crystal structures of their derivatives and the metal-organic frameworks (MOFs) they form. For instance, single-crystal X-ray diffraction (SCXRD) has been used to characterize MOFs synthesized from 2,6-naphthalenedicarboxylate, revealing three-dimensional frameworks with varying coordination numbers and geometries. rsc.org PXRD is routinely used to confirm the phase identity and purity of these synthesized materials by comparing the experimental diffraction pattern with a reference or a calculated pattern from SCXRD data. rsc.orgresearchgate.net The technique is also vital for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, which can significantly impact its physical and chemical properties. nih.gov
A study on a hydrothermally synthesized cocrystal of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride with 4,4′-bipyridine provides a concrete example of the data obtained from single-crystal XRD analysis. researchgate.net The crystal packing was found to be stabilized by intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net
Table 1: Example Crystallographic Data from a Naphthalene (B1677914) Carboxylic Acid Derivative
This table presents crystallographic data for a cocrystal of Naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride–4,4′-bipyridine (1/1) as an illustrative example of data obtained via single-crystal X-ray diffraction.
| Parameter | Value |
| Chemical Formula | C₁₄H₆O₇·C₁₀H₈N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6493 (13) |
| b (Å) | 12.449 (2) |
| c (Å) | 12.684 (2) |
| α (°) | 63.355 (3) |
| β (°) | 83.999 (3) |
| γ (°) | 83.947 (3) |
| Volume (ų) | 932.9 (1) |
| Z (formula units/cell) | 2 |
| Calculated Density (Mg m⁻³) | 1.575 |
| Data sourced from reference researchgate.net. |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the surface topography and morphology of materials at the micro- and nanoscale.
SEM utilizes a focused beam of electrons to generate images of a sample's surface. It is widely used to evaluate the particle shape, size distribution, and surface texture of materials. ekb.eg In the study of naphthalenecarboxylic acid-based materials, SEM is often employed to characterize the morphology of synthesized crystals. For example, MOFs synthesized from iron nitrate (B79036) and 2,6-naphthalenedicarboxylic acid were shown by SEM to consist of rod-like crystals with particle sizes in the nanometer range. researchgate.net
AFM, a high-resolution scanning probe microscopy technique, can provide three-dimensional surface topography with nanoscale resolution. researchgate.netnih.gov It works by scanning a sharp tip over the sample surface and can be operated in various environments, including under physiological conditions. nih.govmdpi.com AFM has been used to investigate the self-assembly of carboxylic acid monolayers on surfaces, revealing the formation of distinct nanopatterns. researchgate.net This technique is crucial for understanding how naphthalenetricarboxylic acid molecules might arrange themselves on a substrate, which is vital for applications in surface science and nanotechnology.
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. sci-hub.seresearchgate.net
For all carboxylic acids, including this compound, the FTIR spectrum is distinguished by two key features. libretexts.orglibretexts.org The first is a very broad and strong O-H stretching absorption that typically extends from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the solid state. libretexts.org The second is a strong, sharp absorption band for the carbonyl (C=O) group stretch, which appears around 1700–1725 cm⁻¹. libretexts.orglibretexts.org The exact position depends on the molecular structure and whether the acid is in a dimeric or monomeric form. libretexts.org
FTIR is also used to confirm the successful synthesis of derivatives and complexes. For instance, in the formation of MOFs, the coordination of the carboxylate groups to the metal centers leads to a characteristic shift in the C=O stretching frequency compared to the free acid ligand, which can be clearly observed in the FTIR spectrum. rsc.orgresearchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
This table outlines the expected vibrational modes and their corresponding frequency ranges for a typical this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. libretexts.orglibretexts.org |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Appears as sharp peaks, often on top of the broad O-H band. |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong | Position can shift upon deprotonation or coordination to a metal. libretexts.org |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected due to the naphthalene ring system. |
| C-O Stretch / O-H Bend (in-plane) | 1210 - 1440 | Medium | Coupled vibrations within the carboxylic acid group. |
| C-H Bend (out-of-plane) | 690 - 900 | Medium to Strong | The pattern is dependent on the substitution pattern of the naphthalene ring. |
| Data compiled from references libretexts.orglibretexts.org. |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C. nih.govyoutube.com
For this compound, ¹H NMR spectroscopy is particularly informative. The acidic protons of the three carboxylic acid groups are highly deshielded and give rise to a characteristic signal in the far downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.orglibretexts.org This signal is often broad and will disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. libretexts.org The protons attached to the naphthalene ring system will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and splitting patterns (multiplicity) of these aromatic protons depend on the specific isomer, as the position of the carboxylic acid groups influences the electron density distribution across the ring. nih.gov
In ¹³C NMR spectroscopy, the carbonyl carbons of the carboxylic acid groups are also significantly deshielded, typically appearing in the range of 165–185 ppm. libretexts.org The aromatic carbons of the naphthalene core resonate between approximately 120 and 150 ppm. The number of distinct signals in both the ¹H and ¹³C NMR spectra reveals the symmetry of the molecule.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
This table provides the anticipated chemical shift (δ) ranges for the different nuclei in a this compound molecule.
| Nucleus | Type of Atom | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Signal is typically broad; disappears with D₂O shake. libretexts.orglibretexts.org |
| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | Precise shifts and coupling constants depend on the substitution pattern of the isomer. nih.gov |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | Less deshielded than aldehyde or ketone carbonyls. libretexts.org |
| ¹³C | Aromatic (Ar-C) | 120 - 150 | The number of signals depends on the molecular symmetry. mdpi.com |
| Data compiled from references nih.govmdpi.comlibretexts.orglibretexts.org. |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. ekb.eg
For a this compound (C₁₃H₈O₆), the calculated exact mass is approximately 272.0270 Da. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this value, confirming the elemental formula.
The fragmentation pattern observed in the mass spectrum provides structural information. Carboxylic acids often exhibit characteristic fragmentation pathways. libretexts.orgmiamioh.edu Common fragments for this compound would include peaks corresponding to the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and water (M-18). libretexts.orgyoutube.com Sequential loss of the three carboxylic acid groups would also be expected. Analysis of the fragmentation of related compounds, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride, can also provide insight into the stability of the naphthalene core under ionization conditions. spectrabase.com
Spectroscopic Analysis of Electronic and Optical Properties
The electronic and optical properties of this compound are governed by its extended π-conjugated system. Techniques like UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Naphthalene and its derivatives typically exhibit characteristic absorption bands corresponding to π-π* transitions. researchgate.netnist.gov For naphthalenecarboxylic acids, the absorption maxima (λ_max) depend on the extent of conjugation and the nature of substituents on the naphthalene ring. researchgate.net The carboxylic acid groups act as electron-withdrawing groups, which can influence the energy of the electronic transitions. UV-Vis spectra of related compounds like naphthalene-1,8-dicarboxylic acid show a λ_max around 225 and 298 nm. researchgate.net Unconjugated carboxylic acids absorb around 210 nm, which is generally not useful for analysis, but conjugation with the naphthalene ring shifts the absorption to higher, more accessible wavelengths. libretexts.org
Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. Many naphthalene derivatives are known to be fluorescent, with applications as dyes and molecular probes. sci-hub.seniscpr.res.in The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment, such as solvent polarity. ekb.egsemanticscholar.org This phenomenon, known as solvatochromism, is often observed in naphthalene derivatives where the excited state has a different dipole moment than the ground state. ekb.eg The introduction of electron-withdrawing carboxylic acid groups can modulate these properties, and studies on related naphthalimide derivatives show that fluorescence can be tuned across the visible spectrum. sci-hub.se
Table 4: Spectroscopic Properties of Related Naphthalene Carboxylic Acids
This table presents UV-Vis absorption data for compounds structurally related to this compound to illustrate typical electronic properties.
| Compound | Solvent/Conditions | Absorption Maxima (λ_max) (nm) | Reference |
| Naphthalene-1,8-dicarboxylic acid | Ethyl Acetate (B1210297) Extract | 225, 298 | researchgate.net |
| Benzene-1,2,3-tricarboxylic acid | Ethyl Acetate Extract | 218, 280 | researchgate.net |
| 4-Amino-N-phenyl-1,8-naphthalimide-3-carboxylic acid | Cyclohexane (B81311) | 412 | semanticscholar.org |
| 4-Amino-N-phenyl-1,8-naphthalimide-3-carboxylic acid | Dichloromethane | 425 | semanticscholar.org |
| Data compiled from references researchgate.netsemanticscholar.org. |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For naphthalene derivatives, the absorption spectra are influenced by the number and position of substituents on the naphthalene core.
In a study involving the microbial degradation of fluoranthene, a metabolite was identified as naphthalene-1,8-dicarboxylic acid. This compound exhibited a UV spectrum with absorption maxima (λmax) at 225 nm and 298 nm. researchgate.net The electronic absorption spectra of naphthalene and its carboxy derivatives are complex and sensitive to the substitution pattern. The spectra of naphthalene-1,2-dicarboxylic acid anhydride (B1165640) and naphthalene-2,3-dicarboxylic acid anhydride, for instance, show changes over time in ethanolic solution, indicating a reaction with the solvent. However, these spectra remain stable in non-reactive solvents like n-heptane or dioxane. researchgate.net The effects of various substituents on the UV spectra are analyzed in terms of steric hindrance to resonance and the electronic interplay between the substituents, which can be either reinforcing or antagonistic depending on their positions. researchgate.net
| Compound | Solvent | λmax (nm) |
| Naphthalene-1,8-dicarboxylic acid | Ethyl acetate extract | 225, 298 |
| Naphthalene-1,2-dicarboxylic acid anhydride | Ethanol | Time-dependent changes |
| Naphthalene-1,2-dicarboxylic acid anhydride | n-Heptane | Stable |
| Naphthalene-1,2-dicarboxylic acid anhydride | Dioxane | Stable |
| Naphthalene-2,3-dicarboxylic acid anhydride | Ethanol | Time-dependent changes |
| Naphthalene-2,3-dicarboxylic acid anhydride | n-Heptane | Stable |
| Naphthalene-2,3-dicarboxylic acid anhydride | Dioxane | Stable |
Emission Spectroscopy and Luminescence Studies
Emission spectroscopy, particularly fluorescence, provides information about the excited states of molecules. Naphthalene and its derivatives are known for their fluorescent properties. The fluorescence emission of naphthalene, when dissolved in cyclohexane and excited at 270 nm, shows a characteristic spectrum. omlc.org The quantum yield of naphthalene is reported to be 0.23. omlc.org
The study of photoacidity in naphthol derivatives, which are structurally related to naphthalenecarboxylic acids, reveals that excited-state proton transfer can lead to large Stokes shifts in their fluorescence spectra. bgu.ac.il This phenomenon underscores the significant changes in electronic distribution upon excitation, which is a key aspect of the luminescence of these compounds.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.comnih.govunivie.ac.at While this compound itself is not chiral, its derivatives can be made chiral, or it can be used in the formation of larger, chiral supramolecular structures.
In research on aromatic foldamers, chiral imides containing both anthracene (B1667546) and naphthalene moieties were synthesized. nih.gov The CD spectra of these compounds demonstrated that their helical chirality, arising from the folded conformation, was stable in solution over long periods. nih.gov This stability was observed both in solution and in the solid state, indicating that the helical structure is retained upon dissolution. nih.gov This application highlights how the naphthalene chromophore, when incorporated into a chiral environment, can be effectively probed by CD spectroscopy to understand the three-dimensional structure.
Magnetic Circular Dichroism (MCD) spectroscopy, a related technique, has been used to study naphthalene and its derivatives in detail. MCD offers better sensitivity to distinguish electronic transitions compared to standard UV-Vis absorption. dtu.dk Theoretical simulations of the MCD spectra of naphthalene derivatives have shown a good correlation between the signs of the Faraday B terms and the direction of the electric transition dipole moments, providing deeper insight into the electronic structure of these molecules. dtu.dk
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. eprints-hosting.orglibretexts.org It is highly valuable for studying paramagnetic species, including organic radicals and inorganic complexes. libretexts.org
In the context of naphthalene derivatives, EPR has been instrumental in characterizing the electronic structure of enzymes that interact with these compounds. For example, the EPR spectra of naphthalene 1,2-dioxygenase (NDO), an enzyme involved in the biodegradation of naphthalene, were recorded at low temperatures. researchgate.net The native state of the enzyme is EPR silent, but upon reduction, it exhibits a characteristic EPR signal. researchgate.net Further changes in the EPR spectrum are observed when the reduced enzyme is treated with an oxygen-saturated naphthalene solution, providing insights into the catalytic mechanism. researchgate.net
EPR spectroscopy can also be used to study photoinduced processes. For instance, a composite of a polymer donor with a fluorene-linked thiophene-fused dicarboximide (structurally related to naphthalenedicarboximides) showed a significant light-induced EPR signal, indicating efficient generation of free charges upon illumination.
Thermal and Electrochemical Characterization
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.orgrwth-aachen.de It is widely used to assess the thermal stability of materials. youtube.com
For polymers derived from naphthalene-based monomers, such as those prepared from 2,6-naphthalene dicarboxylic acid, TGA is a crucial characterization method. Studies on wholly aromatic thermotropic liquid crystal polymers (TLCPs) prepared using naphthalene monomers revealed that these materials are thermally stable. researchgate.net For instance, poly(ethylene terephthalate-co-2,6-naphthalene dicarboxylate) exhibits high thermal stability, with decomposition temperatures often being a key parameter of interest.
In a study of N,N′-dialkyl-2,3:6,7-anthracenedicarboximide (ADI) derivatives, which are structurally analogous to naphthalenedicarboximides, TGA showed that these compounds generally have high onset decomposition temperatures, often above 300 °C. researchgate.net This indicates a high degree of thermal stability, which is a desirable property for materials used in organic electronics.
| Material Class | Onset Decomposition Temperature (°C) |
| Poly(ethylene terephthalate-co-2,6-naphthalene dicarboxylate) | High thermal stability |
| N,N′-dialkyl-2,3:6,7-anthracenedicarboximide (ADI) derivatives | > 300 |
Electrochemical Methods (e.g., Cyclic Voltammetry for redox properties)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. edaq.com CV provides information about the oxidation and reduction potentials of a compound, which are critical for its application in electronic devices and as a redox mediator.
The electrochemical behavior of various naphthalene derivatives has been studied using cyclic voltammetry on a glassy carbon electrode. researchgate.netresearchgate.net These studies measure oxidation peak potentials and the number of electrons transferred in the electrochemical reaction. researchgate.net For example, 1-naphthaleneacetic acid has been shown to exhibit two oxidation signals at approximately +1.6 V and +2.0 V versus a Ag/AgCl reference electrode in a water-acetone mixture. researchgate.net
The redox potentials are influenced by the solvent and the nature of the substituents on the naphthalene ring. For instance, the cyclic voltammetry of ferrocenylcarboxylic acids, which can be compared to naphthalenecarboxylic acids in terms of having an aromatic core with a carboxylic acid group, shows a significant solvent effect on the formal redox potential. nih.gov The peak potentials and peak current separations in the cyclic voltammograms provide valuable data on the kinetics and thermodynamics of the electron transfer process. nih.govtudublin.ie
| Compound/System | Method | Key Findings |
| Naphthalene derivatives | Cyclic Voltammetry | Measurement of oxidation peak potentials and number of electrons transferred. researchgate.netresearchgate.net |
| 1-Naphthaleneacetic acid | Cyclic Voltammetry | Two oxidation signals at ~+1.6 V and ~+2.0 V (vs. Ag/AgCl). researchgate.net |
| Ferrocenylcarboxylic acids | Cyclic Voltammetry | Significant solvent effect on formal redox potential. nih.gov |
Zeta Potential Measurements for Surface Charge
Zeta potential is a critical parameter in materials science for characterizing the surface charge of particles or macroscopic surfaces in a liquid medium. This measurement provides insight into the stability of colloidal dispersions and the nature of the solid-liquid interface. The magnitude of the zeta potential is an indicator of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
In the context of this compound and its derivatives, zeta potential measurements are particularly valuable when these molecules are used to functionalize nanoparticles or other surfaces. The carboxylic acid groups can ionize, imparting a charge to the surface that is dependent on the pH of the surrounding medium.
Research Findings
Research into the functionalization of nanoparticles with molecules structurally related to this compound has demonstrated the utility of zeta potential measurements in confirming successful surface modification. For instance, in a study involving the functionalization of iron oxide (Fe₃O₄) nanoparticles with a naphthalenedicarboxylic acid-polyethylene glycol-carboxylic acid (NDA-PEG-COOH) stabilizer, zeta potential measurements were instrumental in characterizing the change in surface charge.
The study compared the zeta potential of bare iron oxide nanoparticles with those functionalized with the NDA-PEG-COOH stabilizer across a range of pH values. The results showed a distinct shift in the point of zero charge (PZC), which is the pH at which the zeta potential is zero. For the bare nanoparticles, the PZC was observed at a pH of 7. nih.gov Following functionalization, the PZC shifted to a more acidic pH of 5. nih.gov This shift is attributed to the presence of the acidic carboxylate groups from the naphthalenedicarboxylic acid derivative on the nanoparticle surface. nih.gov The increasingly negative zeta potential at pH values above the PZC confirmed the successful attachment of the stabilizer and the introduction of its acidic functionalities to the nanoparticle surface. nih.gov
This change in surface charge is a key indicator of successful functionalization and has significant implications for the stability and further application of the modified nanoparticles. A more negative surface charge at physiological pH, for example, can enhance colloidal stability by increasing electrostatic repulsion between particles, thereby preventing aggregation.
The data from these findings can be summarized in the following interactive table, which illustrates the effect of surface functionalization on the zeta potential and point of zero charge of the nanoparticles.
Table 1: Zeta Potential of Bare and Functionalized Iron Oxide Nanoparticles
| Sample | Point of Zero Charge (PZC) (pH) | Zeta Potential at pH 13 (mV) |
| Bare Fe₃O₄ Nanoparticles | 7 | -40 |
| Fe₃O₄ Nanoparticles Functionalized with NDA-PEG-COOH | 5 | Not specified in the study |
Data sourced from a study on nanoparticles functionalized with a naphthalenedicarboxylic acid derivative. nih.gov
Future Research Directions and Emerging Applications
Novel Synthetic Routes for Naphthalenetricarboxylic Acid Isomers
While the synthesis of all 14 possible isomers of this compound was reported as early as 1972 by Yasuhiko Dozen, the focus of modern synthetic chemistry has shifted towards developing more efficient, selective, and scalable methods. acs.org The original multi-step syntheses can be complex and may not be suitable for large-scale production. Therefore, future research is centered on discovering novel, more direct synthetic routes.
One promising avenue is the advancement of direct carboxylation techniques. Processes analogous to the Henkel reaction, where alkali salts of naphthoic acids are thermally rearranged to produce naphthalenedicarboxylates, are being explored for the synthesis of tricarboxylic acid isomers. acs.org The challenge lies in controlling the regioselectivity to obtain specific isomers. Another area of active research is the use of transition-metal catalysis, which has proven indispensable for constructing carbon-carbon bonds in complex molecules. hilarispublisher.com Methods such as palladium-catalyzed cross-coupling reactions could potentially be adapted to introduce carboxyl groups onto a naphthalene (B1677914) core with high precision. hilarispublisher.com The development of these new routes is crucial for making the full range of this compound isomers readily accessible for materials science applications.
Advanced Functional Materials with Tunable Properties
The unique trifunctional nature of this compound makes it an exceptional candidate for constructing advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of porous, crystalline materials built from metal ions or clusters linked together by organic molecules. The properties of MOFs can be precisely tuned by changing the metal or the organic linker. researchgate.netresearchgate.net
Naphthalenedicarboxylates have already been used to create MOFs with interesting properties for gas storage and separation. researchgate.netresearchgate.net The addition of a third carboxylic acid group in this compound provides more connection points, allowing for the creation of MOFs with:
Higher Dimensionality and Novel Topologies: The trifunctional linker can lead to more complex and previously unseen 3D network structures. rsc.org
Enhanced Porosity and Surface Area: The intricate frameworks can result in materials with exceptionally high internal surface areas, which is beneficial for applications in gas sorption and catalysis.
Tunable Functionality: The orientation of the three carboxyl groups on the naphthalene ring significantly influences the final structure and properties of the MOF. researchgate.net By selecting different isomers, researchers can fine-tune the pore size, shape, and chemical environment within the framework to target specific applications, such as selective CO2 capture or catalysis. MOFs can also be designed with uncoordinated carboxylic acid groups within their pores, which can be used for post-synthetic modification to capture metal ions or other guest molecules. rsc.org
The ability to rationally design these materials by choosing a specific this compound isomer opens the door to creating a vast library of functional materials with properties tailored for specific tasks. rsc.orgwiley.com
Integration of this compound into Nanoscience and Nanotechnology
The principles of material design using this compound are being scaled down to the nanometer level. The integration of these molecules into nanoscience and nanotechnology is a rapidly emerging field with the potential to impact areas from medicine to electronics.
One key application is the formation of nano-MOFs , which are nanoscale versions of traditional MOFs. These smaller particles can have different properties than their bulk counterparts and are particularly interesting for applications where high surface area and dispersibility are important, such as in catalysis and biomedical imaging.
Furthermore, naphthalenetricarboxylic acids can be used to create other nanostructures. For example, related naphthalene-based molecules have been used to fabricate fluorescent organic nanoparticles (FONs) for targeted drug delivery and bioimaging. dntb.gov.ua The carboxylic acid groups of this compound could serve as anchor points to attach other molecules, such as targeting ligands or therapeutic agents, creating multifunctional nanoparticle systems. The inherent fluorescence of the naphthalene core is an added advantage for developing materials for optical sensing and imaging applications.
Theoretical Validation and Predictive Modeling for Material Design
The large number of possible isomers of this compound and the vast array of potential metal partners make a purely experimental approach to material discovery inefficient. This is where theoretical validation and predictive modeling become essential tools.
Computational methods, such as Density Functional Theory (DFT), are increasingly used to accelerate the design of new materials. Researchers can use these models to:
Predict Crystal Structures: Before attempting a synthesis, computational screening can predict the most likely and stable MOF structures that would form from different this compound isomers and metal ions.
Simulate Properties: Key properties like pore size, gas adsorption capacity, electronic band structure, and catalytic activity can be calculated. This allows researchers to identify the most promising candidates for a specific application and prioritize synthetic efforts.
Understand Structure-Property Relationships: Modeling provides fundamental insights into how the geometry of a specific isomer influences the final properties of the material. For instance, DFT calculations can help understand the binding of guest molecules within the pores of a MOF, guiding the design of materials with enhanced selectivity. researchgate.net
This "materials-by-design" approach, combining theoretical predictions with targeted synthesis, significantly streamlines the discovery of new, high-performance materials based on this compound.
Sustainable Synthesis and Application Methodologies
As with all areas of modern chemistry, there is a strong emphasis on developing sustainable practices for the synthesis and use of naphthalenetricarboxylic acids and their derivatives. This focus on "green chemistry" aims to reduce the environmental impact of chemical processes.
Future research in this area includes:
Greener Synthetic Routes: This involves developing syntheses that use less hazardous solvents, employ catalysts instead of stoichiometric reagents, and are more energy-efficient. researchgate.net For example, exploring solid-state reactions or using water as a solvent are promising green alternatives to traditional organic solvents.
Catalyst Development: The use of efficient and recyclable catalysts, such as biocatalysts or heterogeneous catalysts, can significantly improve the sustainability of synthetic processes. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Sustainable Applications: The materials created from naphthalenetricarboxylic acids, particularly MOFs, are being investigated for applications that address environmental challenges. These include the capture and storage of greenhouse gases like carbon dioxide, the purification of water, and the development of more efficient catalytic converters.
By integrating sustainability principles from the initial synthesis of the molecule to its final application, researchers aim to ensure that the benefits of this compound-based materials are realized in an environmentally responsible manner.
Q & A
Q. How do researchers design robust studies to address conflicting data on the compound’s genotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
